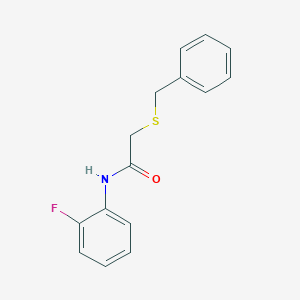

2-(benzylthio)-N-(2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylthio)-N-(2-fluorophenyl)acetamide is an organic compound that features a benzylthio group and a fluorophenyl group attached to an acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with benzylthiol in the presence of an acylating agent. A common synthetic route includes:

Step 1: Nucleophilic substitution reaction where 2-fluoroaniline reacts with benzylthiol in the presence of a base such as sodium hydride.

Step 2: The intermediate product is then acylated using acetic anhydride or acetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Core Acetamide Formation

The foundational structure arises from acylation of 2-fluoroaniline with 2-chloroacetyl chloride (Fig. 1):

Reaction :

2-Fluoroaniline+ClCH2COClDCM/NaOHN-(2-fluorophenyl)-2-chloroacetamide

| Intermediate | Key Spectral Data |

|---|---|

| N-(2-Fluorophenyl)acetamide | 1H NMR (CDCl3):δ 2.15 (s, 3H, COCH3), 7.12–7.85 (m, ArH) |

Thioether Functionalization

The benzylthio group is introduced via nucleophilic substitution:

Reaction :

N-(2-Fluorophenyl)-2-chloroacetamide+BenzylthiolK2CO3/KIThis compound

| Product | Characterization Data |

|---|---|

| This compound | 1H NMR (DMSO-d6):δ 3.79 (s, 2H, -CH2CO-), 4.55 (s, 2H, -CH2S-) |

Oxidation of Thioether to Sulfone

The benzylthio group undergoes oxidation to sulfone under controlled conditions:

Reaction :

2-(Benzylthio)acetamideH2O2/AcOH2-(Benzylsulfonyl)acetamide

Hydrolysis of Acetamide

Acid- or base-catalyzed hydrolysis cleaves the amide bond:

Reaction :

This compoundHCl/H2O2-(Benzylthio)acetic acid+2-Fluoroaniline

Stability Under Physiological Conditions

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the efficacy of compounds similar to 2-(benzylthio)-N-(2-fluorophenyl)acetamide against various microbial pathogens. The amide bond in such compounds often enhances their stability and solubility, making them suitable candidates for developing antifungal agents. For instance, benzofuranyl acetic acid amides have shown promising results against Fusarium oxysporum, a significant plant pathogen. The synthesis of these compounds allows for the exploration of their biological activities, which could lead to effective treatments for crop losses caused by microbial infections .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| Benzofuranyl Acetic Acid Amides | Fusarium oxysporum | Significant |

| This compound | TBD | TBD |

Anticonvulsant Properties

The anticonvulsant potential of derivatives related to this compound has been investigated, particularly focusing on their ability to protect against seizures induced by maximal electroshock. Studies indicate that modifications in the acetamido moiety can influence anticonvulsant activity. For example, certain derivatives demonstrated full protection against seizures at doses comparable to established anticonvulsants like phenobarbital . This suggests that this compound could be further explored for its anticonvulsant properties.

Table 2: Anticonvulsant Activity Evaluation

| Compound Name | ED50 (mg/kg) | Activity |

|---|---|---|

| N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | Effective |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of compounds like this compound has been a focal point in recent research. A series of derivatives based on similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like sorafenib, indicating their potential as effective anticancer agents .

Table 3: Cytotoxicity Assessment Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Sorafenib | MCF-7 | 7.91 |

| Prototype Compound (5d) | HeLa | 0.37 |

| Prototype Compound (5g) | HeLa | 0.73 |

| Prototype Compound (5k) | HeLa | 0.95 |

Case Studies and Research Findings

A detailed examination of the structure-activity relationship (SAR) of compounds related to this compound has revealed insights into how structural modifications can enhance biological activity. For example, the introduction of specific substituents on the benzene ring has been shown to significantly affect both solubility and potency against target pathogens or cancer cells.

In one notable case study, researchers synthesized a series of N-benzyl-1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions led to enhanced apoptotic effects and cell cycle arrest in cancer cells, underscoring the importance of molecular structure in therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Fluorophenyl)acetamide

- 2-(Benzylthio)acetamide

- N-(2-Fluorophenyl)acetamide

Uniqueness

2-(benzylthio)-N-(2-fluorophenyl)acetamide is unique due to the presence of both benzylthio and fluorophenyl groups, which confer distinct chemical properties and biological activities

Actividad Biológica

2-(benzylthio)-N-(2-fluorophenyl)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, synthesizing data from various studies to highlight its mechanisms, applications, and comparative efficacy against similar compounds.

The compound features a benzylthio group and a 2-fluorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenyl group engages in π-π interactions with aromatic residues, modulating protein activity and influencing biochemical pathways.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation : The sulfur atom can be oxidized to sulfoxides or sulfones.

- Reduction : The carbonyl group can be reduced to form amines.

- Substitution : The fluorine atom can be substituted by nucleophiles under suitable conditions.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, with specific attention to its ability to inhibit tyrosine kinases, which are critical in cancer signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid) | 0.012 | Inhibition of α-l-fucosidases |

| B16F10 (melanoma) | 0.044 | Modulation of cellular pathways |

| HCT116 (colon) | 0.0079 | Targeting tyrosine kinase pathways |

Table 1: Cytotoxicity data for this compound against various cancer cell lines .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom on the phenyl ring significantly enhances the biological activity of the compound. Comparative studies indicate that modifications in the substituents on the aromatic rings can lead to variations in potency and selectivity against specific targets.

| Compound | Activity | Notes |

|---|---|---|

| This compound | High anticancer activity | Strong inhibition of tyrosine kinases |

| N-(5-benzylthio)-1,3,4-thiadiazole-2-yl acetamide | Moderate anticancer activity | Effective against multiple cancer lines |

| 2-(fluorophenyl)acetamide | Low activity | Lacks the benzylthio group |

Table 2: Comparative analysis of related compounds and their biological activities .

Case Studies

A notable case study involved synthesizing derivatives of this compound to assess their efficacy against specific cancer types. The results indicated that modifications leading to increased hydrophobic interactions enhanced cytotoxicity, particularly in breast and lung cancer models .

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-13-8-4-5-9-14(13)17-15(18)11-19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXLDPZWGJMXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.